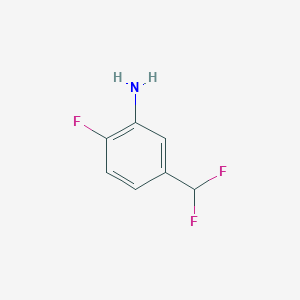
5-(Difluoromethyl)-2-fluoroaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds, such as 5-(Difluoromethyl)-2-fluoroaniline, often involves complex reactions that introduce fluorine atoms or fluorine-containing groups into the aromatic ring. Techniques like the photocatalytic defluorinative coupling of pyrrole-2-acetic acids and α-trifluoromethyl alkenes have been described for the synthesis of fluorinated compounds through dual C-F bond cleavage in a trifluoromethyl group, showcasing the intricate methods required to incorporate fluorine atoms into organic molecules (Sun & Zhou, 2022).
Molecular Structure Analysis
The molecular structure of fluorinated anilines, including this compound, is characterized by the electronegative fluorine atoms influencing the electronic properties of the aromatic system. Gas-phase electron diffraction and quantum chemical calculations have been used to study molecules with similar structures, revealing planar heavy atom skeletons and specific geometric parameters that highlight the influence of fluorine substitution on the molecule's conformation and stability (Dorofeeva et al., 2006).
Chemical Reactions and Properties
Fluorinated anilines participate in various chemical reactions, exploiting the unique reactivity of the fluorine atoms. For instance, the exploration of difluoromethyl-bearing nucleosides with enzymes showcases the specific interactions and reactivity patterns attributed to the difluoromethyl group, providing insight into the chemical properties of this compound and similar compounds (Thompson et al., 2016).
Physical Properties Analysis
The physical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. These properties include solubility, boiling and melting points, and density. The synthesis and characterization of fluorine-substituted polyanilines, for example, provide insights into the effects of fluorine atoms on the physical properties of such molecules (Kwon et al., 1997).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interactions with nucleophiles or electrophiles, are crucial for its applications in synthesis and material science. The presence of fluorine atoms impacts the molecule's electron distribution, acidity, and reactivity towards various chemical reactions. Investigations into the nucleophilic 5-endo-trig cyclization of 1,1-difluoro-1-alkenes provide a glimpse into the chemical behavior and potential reactivity of fluorinated anilines (Ichikawa et al., 2002).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
5-(Difluoromethyl)-2-fluoroaniline, due to its structural properties, is a significant compound in the synthesis of various fluorinated organic compounds. It's used in the creation of fluorinated polymers and materials due to its unique properties, such as high chemical resistance and thermal stability. This is evident in the study by Kwon et al. (1997), which explored the chemical synthesis and characterization of polyfluoroanilines, a class of materials synthesized from fluorine-substituted anilines like this compound, demonstrating their potential in various applications, including advanced materials and electronics (Kwon et al., 1997).
Photoredox Catalysis
This compound plays a crucial role in photoredox catalysis, especially in the fluoromethylation of carbon-carbon multiple bonds. This is a vital area in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The study by Koike and Akita (2016) discusses the application of photoredox catalysis in the fluoromethylation process, highlighting the importance of compounds like this compound (Koike & Akita, 2016).
Medicinal Chemistry and Material Science
Another significant application of this compound is in medicinal chemistry and material science. Zhang et al. (2014) detailed the versatility of tetrafluoroethane β-sultone (TFES) derivatives for difluoromethylation and trifluoromethylation reactions. These reactions are pivotal in synthesizing novel functional materials and drug candidates, where this compound can serve as a crucial intermediate or reagent (Zhang et al., 2014).
Electrophilic Fluoromethylation
The compound is also instrumental in studies involving electrophilic fluoromethylation, as indicated in the research by Yang et al. (2012). Their study on C/O regioselectivity in electrophilic tri-, di-, and monofluoromethylations of β-ketoesters shows the significance of compounds like this compound in synthesizing fluorinated organic compounds with specific properties (Yang et al., 2012).
Orientations Futures
The field of difluoromethylation has seen significant advances and continues to generate interest for process chemistry . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . These advances have streamlined access to molecules of pharmaceutical relevance .
Mécanisme D'action
Target of Action
The targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, fluorinated compounds like 5-fluorouracil target the enzyme thymidylate synthase, which is involved in DNA synthesis .
Mode of Action
The mode of action refers to how the compound interacts with its target to produce a biological effect. For instance, 5-fluorouracil inhibits thymidylate synthase, thereby disrupting DNA synthesis and causing cell death .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. In the case of 5-fluorouracil, the affected pathway is DNA synthesis .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of a compound can greatly affect its bioavailability and therapeutic effect .
Result of Action
The result of a compound’s action is the observable effect it has on the body or a disease state. For example, the result of 5-fluorouracil’s action is the death of cancer cells .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. These factors can affect the stability, efficacy, and safety of the compound .
Propriétés
IUPAC Name |
5-(difluoromethyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBZRFEMBNPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

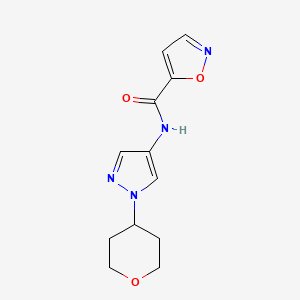
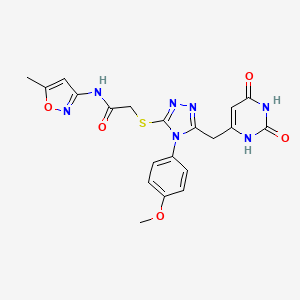

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)
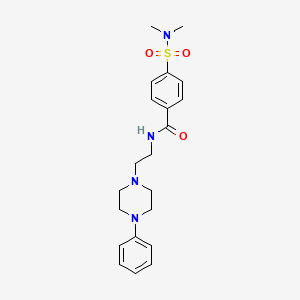
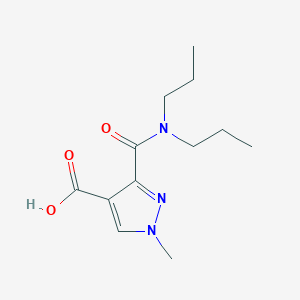
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
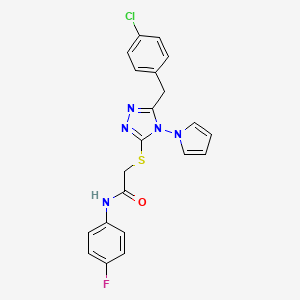
![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)
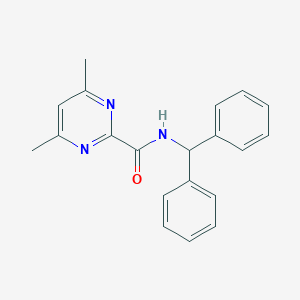

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

